3-(2-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Heterocyclic: It contains a ring structure with atoms other than carbon (in this case, sulfur and nitrogen).
Aromatic Rings: The compound features two aromatic rings (phenyl groups) and a thiadiazine ring fused together.
Functional Groups: The nitrile group (-C≡N) is attached to the thiadiazine ring.
Preparation Methods
Two main synthetic routes lead to this compound:
-
Mannich Reaction
- Starting materials: (2E,4E)-2-cyano-5-phenylpenta-2,4-dienethio (seleno)amides.
- Reaction: These react with formaldehyde and primary aromatic amines.
- Result: Formation of 3,8,10-trisubstituted 6-phenyl-3,4,6a,7,8,9,10,10a-octahydro-2H,6H-pyrimido[4’,5’:4,5]pyrido[2,1-b][1,3,5]thia(seleno)diazine-11-carbonitriles .
- Industrial production methods may involve catalytic base-assisted condensation.
-
Michael Reaction and Mannich Reaction
- Cinnamaldehyde reacts with cyanothioacetamide to form cinnamamides.
- These cinnamamides undergo Mannich reactions with formaldehyde and primary aromatic amines.
- Surprisingly, the desired compound is obtained as a condensation product .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction type.
Major Products: These reactions yield derivatives of the pyrimido[4’,5’:4,5]pyrido[2,1-b][1,3,5]thia(seleno)diazine core.
Scientific Research Applications
Chemistry: Studying its reactivity and derivatives.
Biology and Medicine: Investigating potential pharmacological properties.
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
Targets: Molecular targets remain to be fully elucidated.
Pathways: Further research is needed to understand its effects.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds: While I don’t have a specific list, explore related pyrimido[4’,5’:4,5]pyrido[2,1-b][1,3,5]thia(seleno)diazines in the literature
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-(2-methylphenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H19N3OS/c1-15-7-5-6-10-19(15)23-13-24-20(25)11-17(16-8-3-2-4-9-16)18(12-22)21(24)26-14-23/h2-10,17H,11,13-14H2,1H3 |
InChI Key |
FSRSAKNSTJWEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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